molecular formula C17H18O3 B3292077 4-Isobutoxybiphenyl-4'-carboxylic acid CAS No. 875927-49-4

4-Isobutoxybiphenyl-4'-carboxylic acid

Cat. No. B3292077
CAS RN: 875927-49-4
M. Wt: 270.32 g/mol
InChI Key: CEIXAQTZSWOQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxybiphenyl-4’-carboxylic acid is a chemical compound with the CAS number 875927-49-4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .


Molecular Structure Analysis

The IUPAC name of this compound is 4’-isobutoxy [1,1’-biphenyl]-4-carboxylic acid . Its InChI code is 1S/C17H18O3/c1-12(2)11-20-16-9-7-14(8-10-16)13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) . The molecular weight of this compound is 270.33 .


Physical And Chemical Properties Analysis

4-Isobutoxybiphenyl-4’-carboxylic acid is a solid substance at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Material Development

One of the primary scientific research applications of compounds related to 4-isobutoxybiphenyl-4'-carboxylic acid involves their synthesis for various material development purposes. For instance, the synthesis of methyl 4′-(6-bromohexyloxy) diphenyl-4-carboxylate from 4′-hydroxybiphenyl-4-carboxylic acid showcases the chemical's utility in creating intermediates for further chemical reactions, potentially leading to the development of novel materials with unique properties (Zhi, 2004). Additionally, the exploration of bacterial carboxylate reductases for reducing bifunctional carboxylic acids into valuable chemicals underscores the biotechnological applications of similar compounds, highlighting their role in sustainable chemistry and bioengineering (Khusnutdinova et al., 2017).

Liquid Crystal Research

Research into mesogenic compounds, such as certain carboxylic acids that exhibit optically isotropic phases, is another significant application area. Studies have synthesized and analyzed derivatives of carboxylic acids like 4-isobutoxybiphenyl-4'-carboxylic acid to investigate their mesophase properties, contributing to advancements in liquid crystal technology and materials science. This research has implications for developing new types of liquid crystal displays and optoelectronic devices, emphasizing the compound's relevance in cutting-edge material science (Niori et al., 2001).

Advanced Chemical Synthesis Techniques

The development and optimization of chemical synthesis techniques represent another critical application of 4-isobutoxybiphenyl-4'-carboxylic acid and its derivatives. For example, the synthesis of 4′-bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl through acetylation and haloform reaction highlights the potential for creating highly pure compounds through refined synthesis processes. This research is vital for the pharmaceutical and chemical industries, where the purity and quality of chemical intermediates significantly impact the development and manufacturing of final products (Zhu Yan-lon, 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . The safety data sheet (SDS) can provide more detailed safety information .

Future Directions

Microbial biosynthesis offers an effective and environmentally friendly approach to the production of bioproducts from renewable feedstock materials . This approach could potentially be applied to the production of 4-Isobutoxybiphenyl-4’-carboxylic acid in the future .

properties

IUPAC Name

4-[4-(2-methylpropoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)11-20-16-9-7-14(8-10-16)13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXAQTZSWOQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxybiphenyl-4'-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Isobutoxybiphenyl-4'-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Isobutoxybiphenyl-4'-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Isobutoxybiphenyl-4'-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Isobutoxybiphenyl-4'-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Isobutoxybiphenyl-4'-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.